molecular formula C12H10N4O3S B2621505 (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide CAS No. 1632320-78-5

(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide

Cat. No. B2621505
CAS RN: 1632320-78-5
M. Wt: 290.3
InChI Key: AZTASKRPWMAJOD-VGOFMYFVSA-N
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Description

(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is a chemical compound with potential applications in scientific research. This compound is also known as furan-2-ylmethylene-N'-nitroguanidine and is a derivative of guanidine.

Mechanism of Action

The exact mechanism of action of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. The compound may also inhibit the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide has a cytotoxic effect on cancer cells. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

The advantages of using (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide in lab experiments include its potential as a starting material for the synthesis of other compounds and its ability to inhibit the growth of cancer cells. However, the limitations include the need for specific conditions of temperature and pressure during synthesis and the lack of a full understanding of the compound's mechanism of action.

Future Directions

For the research on (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide include further studies on its mechanism of action and its potential as a drug candidate for the treatment of cancer. The compound could also be used in the development of new materials with potential applications in various fields, such as electronics and catalysis.

Synthesis Methods

The synthesis of (2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide involves the reaction of furan-2-ylmethylidene hydrazinecarbothioamide with nitrobenzene in the presence of a catalyst. The reaction takes place under specific conditions of temperature and pressure to yield the desired product. The purity of the compound can be determined by various spectroscopic techniques.

Scientific Research Applications

(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide has potential applications in scientific research as a starting material for the synthesis of other compounds. It can also be used as a reagent in organic synthesis to introduce the furan-2-ylmethylene group into other compounds. The compound has shown potential in the development of new drugs due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3S/c13-12(20)15-14-7-10-5-6-11(19-10)8-1-3-9(4-2-8)16(17)18/h1-7H,(H3,13,15,20)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTASKRPWMAJOD-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=N/NC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide

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